TRV-120027
Overview
Description
TRV-120027 is a synthetic peptide that acts as a biased ligand targeting the angiotensin II type 1 receptor. It is known for its unique ability to simultaneously block angiotensin-mediated G-protein signaling while stimulating angiotensin II type 1 receptor-specific beta-arrestin signaling . This compound has been investigated for its potential therapeutic applications in treating conditions such as acute decompensated heart failure and kidney disease .
Preparation Methods
The synthesis of TRV-120027 involves the preparation of dimethoxy-nitrobenzyl-tyrosine building blocks, which are then functionalized directly on the amino acid side chains while the peptides remain coupled to resin . This optimized synthetic strategy reduces both preparation time and cost. Industrial production methods for this compound are not extensively documented, but the synthetic route typically involves solid-phase peptide synthesis techniques.
Chemical Reactions Analysis
TRV-120027 undergoes various chemical reactions, including:
Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be used to modify the peptide structure, potentially altering its biological activity.
Substitution: Substitution reactions can introduce different functional groups into the peptide, affecting its interaction with receptors.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a model compound for studying biased ligand signaling and receptor interactions.
Biology: Research has focused on its effects on cellular signaling pathways, particularly those involving beta-arrestin.
Medicine: TRV-120027 has shown promise in treating acute decompensated heart failure by improving hemodynamics and protecting renal function.
Industry: While its industrial applications are limited, this compound’s unique signaling properties make it a valuable tool for drug discovery and development.
Mechanism of Action
TRV-120027 exerts its effects by targeting the angiotensin II type 1 receptor. It blocks the G-protein-mediated adverse effects of angiotensin II while simultaneously activating beneficial beta-arrestin-mediated signaling pathways . This dual mechanism allows this compound to improve cardiac output, reduce vascular resistance, and enhance renal blood flow . The molecular targets involved include the angiotensin II type 1 receptor, beta-arrestin, and associated signaling molecules such as cation channel subfamily C3 and phospholipase C gamma .
Comparison with Similar Compounds
TRV-120027 is unique due to its biased agonism, which differentiates it from traditional angiotensin II receptor antagonists. Similar compounds include:
Losartan: A non-biased angiotensin II receptor antagonist used to treat hypertension.
Valsartan: Another non-biased angiotensin II receptor antagonist with similar applications.
Olmesartan: A non-biased angiotensin II receptor antagonist known for its long-lasting effects.
Compared to these compounds, this compound’s ability to selectively activate beta-arrestin signaling while blocking G-protein signaling provides a distinct therapeutic advantage, particularly in conditions like acute decompensated heart failure .
Properties
IUPAC Name |
(2R)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H67N13O10/c1-7-24(4)35(40(63)53-31(19-27-20-47-22-49-27)41(64)56-17-9-11-32(56)38(61)50-25(5)42(65)66)55-37(60)30(18-26-12-14-28(57)15-13-26)52-39(62)34(23(2)3)54-36(59)29(51-33(58)21-46-6)10-8-16-48-43(44)45/h12-15,20,22-25,29-32,34-35,46,57H,7-11,16-19,21H2,1-6H3,(H,47,49)(H,50,61)(H,51,58)(H,52,62)(H,53,63)(H,54,59)(H,55,60)(H,65,66)(H4,44,45,48)/t24-,25+,29-,30-,31-,32-,34-,35-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIEWFECSPPTVQN-KMIMAYJXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(C)C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)CNC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@H](C)C(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H67N13O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
926.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1234510-46-3 | |
Record name | TRV 120027 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1234510463 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TRV-120027 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12199 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | TRV-120027 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J1J4P3PQZD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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